9-Nitro-20(R)-camptothecin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
19-ethyl-19-hydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6/c1-2-20(26)13-7-16-17-10(8-22(16)18(24)12(13)9-29-19(20)25)6-11-14(21-17)4-3-5-15(11)23(27)28/h3-7,26H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXNKPBCCMUMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861124 | |
| Record name | 4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Stereochemical Control of 9 Nitro 20 R Camptothecin
Synthetic Methodologies for the Camptothecin (B557342) Core Structure
The construction of the fundamental pentacyclic structure of camptothecin (CPT) has been approached through various synthetic strategies. These total synthesis methods are crucial as they allow for the introduction of diverse structural modifications that are not easily achievable through semi-synthesis from the natural product. academie-sciences.fr
One of the most established and versatile methods for constructing the quinoline (B57606) (rings A and B) portion of the camptothecin scaffold is the Friedländer annulation . academie-sciences.frresearchgate.net This reaction typically involves the condensation of an o-aminoaryl carbonyl compound with a molecule containing an enolizable methylene (B1212753) group. researchgate.net In the context of camptothecin synthesis, this often entails the reaction of a substituted 2-aminobenzaldehyde (B1207257) with a tricyclic pyridone intermediate that contains the D and E rings, to form the complete pentacyclic system. academie-sciences.frgoogle.com The reaction can be catalyzed by acids or bases, or conducted at high temperatures without a catalyst. researchgate.net
Another prominent approach is the Comins synthesis , which provides a practical and asymmetric route to the camptothecin core. A key feature of this methodology is the use of a chiral auxiliary to control the stereochemistry during the formation of the C20 chiral center. researchgate.netnih.govscispace.comcore.ac.uk The Comins synthesis often starts from commercially available heterocycles and involves a multi-step sequence to build the complex ring system, representing an efficient pathway to enantiomerically pure camptothecin analogues. researchgate.netnih.gov
Other notable strategies include domino reactions, such as a Heck reaction followed by an aza-intramolecular Michael addition to form the C ring, and radical cyclizations. core.ac.ukthieme-connect.com These methods highlight the diversity of modern organic synthesis in accessing the complex architecture of camptothecin. nih.gov
Stereoselective Synthesis of the 20(R) Chiral Center
The stereochemistry at the C20 position is critical, and while the naturally occurring (S)-enantiomer is the more biologically active form, the synthesis of the (R)-enantiomer is of significant scientific interest. arkat-usa.org Most total synthesis routes initially produce a racemic mixture of 20(R) and 20(S) camptothecins. google.com Therefore, methods to obtain the pure 20(R) isomer are essential.
A key strategy for obtaining optically pure 20(R)-camptothecin involves the resolution of a chiral intermediate . One patented method describes the synthesis of a racemic tricyclic lactone, a key building block for the D and E rings. This racemic mixture is then reacted with an optically active amine, such as (R)-α-methylbenzylamine, to form a mixture of diastereomeric amides. Due to their different physical properties, these diastereomers can be separated. For instance, by treating the diastereomeric amide mixture with a non-polar organic solvent, the less soluble diastereomer can be precipitated. Subsequent hydrolysis of the separated (R,R)-amide regenerates the tricyclic lactone in its optically pure (R)-form, which can then be used to complete the synthesis of 20(R)-camptothecin with high optical purity (95-100%). google.comgoogle.com
Alternative approaches focus on the asymmetric synthesis of the chiral center. This can involve the use of chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer. For example, diastereoselective ethylation of an indolizine (B1195054) derivative using a chiral auxiliary like N-tosyl-(R)-proline has been employed to establish the C20 stereocenter. amegroups.cnnih.gov Other methods include the Sharpless asymmetric dihydroxylation of an enol ether intermediate to create the α-hydroxy lactone of the E ring in an optically pure form early in the synthetic sequence. arkat-usa.orgresearchgate.net
| Method | Description | Key Reagents/Steps | Reference |
|---|---|---|---|
| Chiral Resolution | Separation of a racemic intermediate via diastereomer formation. | Racemic tricyclic lactone, optically active amine (e.g., (R)-α-methylbenzylamine), separation of diastereomeric amides, hydrolysis. | google.com |
| Auxiliary-Induced Asymmetric Carbonyl Addition | Use of a chiral auxiliary to control the addition to a carbonyl group, establishing the C20 stereocenter. | Chiral auxiliaries (e.g., N-tosyl-(R)-proline), diastereoselective ethylation. | amegroups.cnnih.gov |
| Sharpless Asymmetric Dihydroxylation | Asymmetric synthesis of the α-hydroxy lactone E-ring from an enol ether intermediate. | Enol ether precursor, Sharpless dihydroxylation reagents. | arkat-usa.orgresearchgate.net |
Introduction of the 9-Nitro Group in the 20(R) Configuration
Once the 20(R)-camptothecin scaffold is assembled, the final key modification is the introduction of a nitro group at the C9 position of the A ring. This is typically achieved through electrophilic aromatic substitution, specifically nitration.
The standard procedure for nitrating camptothecin involves treating the compound with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). drugfuture.com However, this direct nitration of the unsubstituted camptothecin ring system often results in poor regioselectivity, yielding a mixture of 9-nitrocamptothecin and the undesired 12-nitrocamptothecin, with the latter often being the major product. tandfonline.comtandfonline.com
To improve the regioselectivity in favor of the 9-nitro isomer, various modified nitrating systems have been developed. One such method employs a urea-mediated reagent system. In this approach, camptothecin is nitrated using a pre-prepared solution of nitric acid and urea (B33335) in glacial acetic acid. This method is reported to be milder and provides a better yield of 9-nitrocamptothecin (around 40%) compared to conventional methods. tandfonline.comtandfonline.com The rationale is that the bulky urea-nitronium ion complex preferentially attacks the less sterically hindered C9 position. tandfonline.com Other approaches have explored the use of various inorganic nitrate (B79036) salts in concentrated sulfuric acid to optimize the formation of the 9-nitro derivative. thieme-connect.com
The nitration can be performed on the racemic 20(RS)-camptothecin, followed by separation of the enantiomers, or directly on the optically pure 20(R)-camptothecin. A patent describes the nitration of 10,11-methylenedioxy-20(RS)-CPT, which unexpectedly yields the 9-nitro derivative as the major product. google.com This suggests that substituents on the A-ring can significantly influence the regiochemical outcome of the nitration reaction.
| Nitrating Agent/System | Conditions | Products | Selectivity Issues | Reference |
|---|---|---|---|---|
| Conc. HNO₃ / Conc. H₂SO₄ | Standard nitration conditions | Mixture of 9-nitro-CPT and 12-nitro-CPT | Poor regioselectivity, often favoring the 12-nitro isomer. | drugfuture.comtandfonline.comtandfonline.com |
| Urea / HNO₃ / Acetic Anhydride | Mild conditions (-20°C) | Improved yield of 9-nitro-CPT (approx. 40%) | Offers better regioselectivity for the 9-position. | tandfonline.comtandfonline.com |
| Inorganic Nitrate Salts / Conc. H₂SO₄ | Varies with salt | 9-nitro-CPT | Can provide a new preparation route for 9-nitro-CPT. | thieme-connect.com |
Derivatization Strategies on the 9-Nitro-20(R)-camptothecin Scaffold
The this compound molecule serves as a versatile scaffold for further chemical modifications aimed at enhancing its chemical properties. Many derivatization strategies focus on the 20-hydroxyl group or the 9-nitro group.
A primary strategy involves the esterification of the 20-hydroxyl group to create prodrugs. The rationale behind this is to mask the hydroxyl group, which can influence the stability of the adjacent lactone E-ring. By converting the hydroxyl to an ester, the resulting prodrug can exhibit different pharmacokinetic properties. For instance, various alkyl esters of 9-nitrocamptothecin, such as the acetate, propionate, and butyrate (B1204436) derivatives, have been synthesized. portico.org These esters are designed to be hydrolyzed in vivo to release the active 9-nitrocamptothecin. amegroups.cnsigmaaldrich.com Similarly, carbonate derivatives, such as 9-nitro-20(S)-carbonate-camptothecin (NCP4), have been synthesized as prodrugs to improve stability and safety. researchgate.netnih.gov Alkenyl esters, such as the crotonate derivative, have also been prepared and studied. amegroups.cn
Another key derivatization involves the reduction of the 9-nitro group . The nitro group can be readily reduced to a 9-amino group (9-aminocamptothecin), which is itself a biologically active compound. This reduction is commonly achieved through catalytic hydrogenation, for example, using hydrogen gas with a palladium on carbon (Pd/C) catalyst. google.com The resulting 9-amino-20(R)-camptothecin can then serve as a handle for further modifications, such as the introduction of other functional groups to the A-ring.
These derivatization strategies allow for the fine-tuning of the molecule's properties, demonstrating the importance of the this compound scaffold in the development of new analogues.
Molecular and Cellular Interactions of 9 Nitro 20 R Camptothecin
Binding Affinity and Mode of Interaction with DNA Topoisomerase I
Camptothecins exert their cytotoxic effects by inhibiting DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription. drugbank.comlktlabs.com The mechanism of inhibition involves the stabilization of a ternary complex, which consists of topoisomerase I covalently bound to the 3'-end of the nicked DNA strand and the camptothecin (B557342) molecule. drugbank.comnih.gov This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks that are converted into lethal double-strand breaks during DNA replication. lktlabs.com
The configuration at the C-20 position is paramount for the topoisomerase I inhibitory activity of camptothecins. The naturally occurring and biologically active form of camptothecin possesses the 20(S) configuration. In contrast, the 20(R) isomer is considered to be inactive or significantly less potent. nih.gov Studies comparing the activity of 20(S) and 20(R) isomers of camptothecin analogues have consistently demonstrated that the 20(S) configuration is essential for the effective inhibition of topoisomerase I and for cytotoxic activity. nih.gov The racemic mixture of 10,11-methylenedioxy-20(RS)-camptothecin, for instance, was found to be 10 to 100-fold less active than the pure 20(S) enantiomer in both leukemia assays and in the inhibition of topoisomerase I. nih.gov This dramatic difference in activity underscores the stereospecificity of the interaction between the drug, the enzyme, and the DNA.
The stabilization of the topoisomerase I-DNA-drug ternary complex is a key event in the mechanism of action of camptothecins. The 20(S) configuration allows for specific hydrogen bonding interactions between the hydroxyl group at C-20 and the amino acid residues in the active site of topoisomerase I, as well as with the DNA bases. researchgate.net These interactions are crucial for stabilizing the ternary complex and preventing the re-ligation of the DNA strand.
In the case of the 20(R) isomer, the orientation of the ethyl and hydroxyl groups at the C-20 position is altered. This change in stereochemistry likely leads to steric hindrance within the active site of the topoisomerase I-DNA complex, preventing the optimal positioning of the drug molecule. researchgate.net Consequently, the crucial hydrogen bonds that stabilize the ternary complex cannot be formed effectively, resulting in a lack of inhibitory activity. The inability of the 20(R) isomer to stabilize the cleavable complex is the primary reason for its biological inactivity.
Impact on DNA Metabolism and Chromosomal Integrity
The stabilization of the topoisomerase I-DNA cleavable complex by active camptothecin derivatives has profound effects on DNA metabolism and chromosomal integrity. The collision of the replication fork with the stabilized ternary complex leads to the formation of double-strand DNA breaks. embopress.org This DNA damage triggers a cascade of cellular responses, including cell cycle arrest and apoptosis. lktlabs.com
Given that 9-Nitro-20(R)-camptothecin is unable to effectively stabilize the topoisomerase I-DNA complex, its impact on DNA metabolism and chromosomal integrity is expected to be minimal to non-existent when compared to its 20(S) counterpart. The formation of DNA single- and double-strand breaks, a hallmark of active camptothecin analogues, would not be induced by the 20(R) isomer. Consequently, the downstream effects on DNA replication and the induction of chromosomal aberrations would be absent.
Cellular Responses to this compound Exposure
The cellular responses to camptothecin exposure are a direct consequence of the DNA damage induced by the stabilization of the topoisomerase I-DNA complex. These responses include the activation of cell cycle checkpoints and the initiation of programmed cell death.
Active camptothecin derivatives are known to cause cell cycle arrest, primarily in the S and G2 phases. nih.govnih.gov The DNA damage generated during the S phase, when the replication forks collide with the trapped topoisomerase I complexes, activates checkpoint pathways that halt cell cycle progression. nih.gov This allows the cell time to repair the DNA damage. If the damage is too extensive, the cell will undergo apoptosis. G2 arrest is also a common response and is linked to the altered regulation of the p34cdc2/cyclin B complex. nih.gov
Since this compound does not induce DNA damage, it is not expected to modulate cell cycle progression. The S-phase and G2 arrest observed with the 20(S) isomer would not be triggered by the inactive 20(R) form.
The induction of apoptosis is a key mechanism through which camptothecins eliminate cancer cells. nih.govthermofisher.com The extensive DNA damage caused by active camptothecins triggers both intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is activated by intracellular stress, such as DNA damage, while the extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface. bio-rad-antibodies.com For instance, 9-nitrocamptothecin has been shown to induce apoptosis in DU145 human prostate carcinoma cells by promoting the de novo synthesis of CD95 and CD95 ligand, key components of the extrinsic apoptotic pathway. nih.gov This process is also associated with the activation of caspases, such as procaspase-3, -7, and -8. nih.gov
Due to its inability to cause DNA damage, this compound is not expected to be a potent inducer of apoptosis. The signaling cascades that lead to the activation of caspases and the upregulation of pro-apoptotic proteins would not be initiated in the absence of the initial DNA damage trigger.
Compound Names
Differentiation-Inducing Effects at Sub-Cytotoxic Concentrations
While specific studies on the this compound isomer are not prominent in the available literature, the broader compound 9-nitrocamptothecin (9NC) has been shown to induce cellular differentiation in certain cell types in vitro. nih.gov This effect is an alternative cellular outcome to apoptosis. For instance, the parent compound, camptothecin, has been observed to induce differentiation in U-937 human promonocytic leukemia cells. nih.gov At a concentration of 20 nM, camptothecin treatment led to a decrease in growth activity and an accumulation of cells in the G2 phase of the cell cycle, which occurred alongside an increase in cell size and the expression of differentiation markers. nih.gov These differentiation-inducing capabilities are understood to be a downstream consequence of the DNA damage response initiated by the active 20(S) enantiomer's inhibition of topoisomerase I.
Molecular Targets Beyond Topoisomerase I
Although topoisomerase I is the primary molecular target of camptothecins, the cellular response to the DNA damage induced by the active 20(S) enantiomer involves a complex cascade of signaling pathways. nih.gov This leads to the modulation of various genes and proteins that are not directly targeted by the compound itself but are critical in determining the cell's fate, whether it be apoptosis, cell cycle arrest, or differentiation.
The cellular activities of 9-nitrocamptothecin (9NC) are regulated by several proteins associated with the cell cycle and apoptosis, including Bcl-2 family proteins and the cyclin-dependent kinase inhibitor p21. nih.gov The expression of these regulatory genes can be significantly altered following treatment with camptothecins.
Studies on the parent compound, camptothecin, have elucidated some of these interactions. For example, the proto-oncogene c-Myc can sensitize colon carcinoma cells to camptothecin-induced apoptosis. nih.gov This sensitization is linked to the p53 tumor suppressor protein. Interestingly, while camptothecin treatment alone can increase levels of the p21/WAF1 protein, which promotes cell cycle arrest and DNA repair, the overexpression of c-Myc abrogates this effect, thereby pushing the cell towards apoptosis instead of repair. nih.gov
Furthermore, resistance to camptothecin has been associated with the co-induction of the anti-apoptotic protein Bcl-2 and p21/WAF1. nih.gov In a human lung cancer cell line selected for camptothecin resistance, both Bcl-2 and p21/WAF1 were overexpressed, contributing to the inhibition of apoptosis. nih.gov
The table below summarizes the observed modulation of key genes in response to camptothecin or its derivatives, effects that are attributed to the 20(S) enantiomer.
| Gene | Modulating Compound | Cellular Context | Observed Effect | Reference |
| c-Myc | Camptothecin | Colon Carcinoma Cells | Overexpression sensitizes cells to apoptosis. | nih.gov |
| p21/WAF1 | Camptothecin | Colon Carcinoma Cells | Expression is increased by camptothecin, but this is abrogated by c-Myc overexpression. | nih.gov |
| p21/WAF1 | Camptothecin | Lung Cancer Cells | Elevated expression is associated with drug resistance. | nih.gov |
| Bcl-2 | Camptothecin | Lung Cancer Cells | Overexpression is associated with drug resistance. | nih.gov |
| Bcl-2 Family | 9-Nitrocamptothecin | General | Regulate the cellular activities of 9NC. | nih.gov |
This interactive table summarizes gene modulation effects attributed to the biologically active 20(S) enantiomer of camptothecin derivatives.
The most significant protein regulation pathway affected by camptothecins relates directly to its primary target, topoisomerase I (Top1). The stabilization of the Top1-DNA covalent complex by the 20(S) enantiomer marks the enzyme for degradation. This process is a crucial part of the cellular DNA damage response. The degradation of Top1 is mediated by the ubiquitin-proteasome system (UPS). mdpi.com
The UPS is a major pathway for controlled protein degradation in eukaryotic cells. In this pathway, proteins targeted for destruction are tagged with ubiquitin molecules. This polyubiquitin chain is then recognized by the 26S proteasome, a large protein complex that unfolds and degrades the tagged protein. mdpi.com In the context of camptothecin action, the collision of a replication fork with the stabilized drug-Top1-DNA complex is thought to trigger the ubiquitination and subsequent proteasomal degradation of Top1. This removal of the enzyme from the DNA is a necessary step to allow for DNA repair pathways to access and repair the DNA strand break.
Structure Activity Relationship Sar Studies Focused on 9 Nitro 20 R Camptothecin
Correlation of 20(R) Configuration with Biological Activity Profile
The stereochemistry at the C-20 position of the camptothecin (B557342) (CPT) scaffold is a critical determinant of its biological activity. The naturally occurring (S)-configuration at C-20 is essential for potent inhibition of topoisomerase I (Topo I) and, consequently, for significant antitumor activity. aacrjournals.orgnih.gov In contrast, the 20(R) enantiomer is significantly less active. google.comgibsononcology.com
Early research established that the 20(S) isomer of camptothecin is 10 to 100 times more potent at inhibiting purified topoisomerase I than its 20(R) counterpart. aacrjournals.orgnih.gov This disparity in activity is a consistent finding across various camptothecin analogs. nih.govgoogle.com While most research has focused on the more active 20(S) isomers, the study of 20(R) analogs like 9-Nitro-20(R)-camptothecin is important for understanding the precise structural requirements for Topo I inhibition.
While the 20(R) isomer is largely considered inactive or significantly less potent, racemic mixtures (20(R,S)) of camptothecin analogs have been synthesized and tested. google.comgoogle.com However, the presence of the less active 20(R) enantiomer in these mixtures complicates the interpretation of their biological activity and is generally considered undesirable for pharmaceutical development. google.com
Influence of the E-Ring Stereochemistry on Lactone Stability and Biological Potency
The α-hydroxy-δ-lactone E-ring is a hallmark of the camptothecin structure and is indispensable for its biological activity. aacrjournals.orgcabidigitallibrary.org The integrity of this lactone ring is crucial, as its hydrolysis to the open-ring carboxylate form results in a molecule that is approximately ten times less potent and binds to serum albumin, further reducing its availability. aacrjournals.orgcabidigitallibrary.org The stereochemistry at the C-20 position directly influences the stability and reactivity of this critical lactone ring.
The 20(S) configuration, being the active form, is also subject to this pH-dependent hydrolysis equilibrium. aacrjournals.org However, modifications to the E-ring, such as esterification of the 20-hydroxyl group, can significantly enhance the stability of the lactone form. cabidigitallibrary.orgnih.govcapes.gov.bracs.org This stabilization is thought to occur through two primary mechanisms: the elimination of a potential intramolecular hydrogen bond between the 20-hydroxyl and the lactone carbonyl, and increased steric hindrance around the carbonyl group, which protects it from nucleophilic attack. cabidigitallibrary.org
The inherent instability of the lactone ring has driven the development of analogs with modified E-rings to improve stability. One such approach involves creating homocamptothecins, which have a seven-membered β-hydroxylactone ring. researchgate.net This modification results in a less reactive lactone with enhanced stability and reduced protein binding in human plasma, while still retaining the ability to poison Topo I. researchgate.net Another strategy involves replacing the entire lactone with a stable ketone function, which has also yielded potent Topo I inhibitors. nih.gov These studies underscore the delicate balance between lactone reactivity and stability, a factor that is profoundly influenced by the E-ring's stereochemistry.
Quantitative Structure-Activity Relationship (QSAR) Modeling for 20(R) and Related Analogs
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activities. nih.gov For camptothecin derivatives, QSAR models have been instrumental in understanding the structural features that govern their anticancer properties. nih.govnih.govresearchgate.net
While most QSAR studies have focused on the highly active 20(S)-camptothecin analogs, the principles can be extended to understand the inactivity or reduced activity of the 20(R) isomers. nih.govresearchgate.net These models typically use a training set of compounds with known activities to derive a mathematical relationship between molecular descriptors (e.g., steric, electronic, and hydrophobic properties) and biological potency. nih.govnih.gov
A common approach is the Comparative Molecular Field Analysis (CoMFA), which generates 3D QSAR models. nih.gov For 20(S)-camptothecin analogs, CoMFA models have successfully predicted the activities of new compounds and provided insights into the mechanism of action. nih.gov These models often highlight the importance of specific substitutions on the A and B rings, such as bulky, negatively charged groups at positions 9, 10, and 11, and bulky, positively charged groups at position 7, for enhancing activity. nih.gov
Although specific QSAR models for this compound are not extensively documented, the general findings from 20(S)-CPT QSAR studies are informative. The models consistently confirm the critical nature of the 20(S) configuration for activity. nih.gov The lack of potency in 20(R) analogs means they are often used as negative controls or benchmarks for inactivity in these studies. The significant drop in activity when moving from the (S) to the (R) configuration provides a stark data point for QSAR models, reinforcing the stereospecificity of the drug-target interaction.
| Structural Feature | Influence on Activity (Generally for 20(S) Isomers) | Supporting Evidence |
|---|---|---|
| 20(S) Configuration | Essential for high potency | Consistently shown to be 10-100x more active than 20(R) aacrjournals.orgnih.gov |
| Substitutions at positions 9, 10, 11 | Bulky, negatively charged groups can increase activity | CoMFA models indicate favorable interactions nih.gov |
| Substitutions at position 7 | Bulky, positively charged groups can enhance activity | CoMFA models show enhanced inhibitory activity nih.gov |
| E-Ring Lactone | Intact lactone is required for activity | Hydrolysis to carboxylate leads to inactivation aacrjournals.orgcabidigitallibrary.org |
Insights from A-Ring Substitutions on 20(R) Camptothecin Derivatives
The A-ring of the camptothecin quinoline (B57606) moiety is a key site for synthetic modification to improve the pharmacological properties of the parent compound. aacrjournals.orgnih.gov Substitutions at positions 9, 10, and 11 can significantly impact antitumor activity, solubility, and lactone stability. google.comnih.govgoogle.com
For the more active 20(S) series, introducing substituents like amino, nitro, hydroxyl, or halogen groups at the 9 and 10 positions can enhance Topo I inhibition. google.comresearchgate.net For instance, the addition of a hydroxyl group at C-10 is a feature of the potent metabolite SN-38, while a nitro group at C-9, as in 9-nitrocamptothecin (rubitecan), also confers significant activity. aacrjournals.orgnih.gov These substitutions are thought to modulate the electronic properties of the molecule and can provide additional interaction points with the Topo I-DNA complex. nih.gov
In the context of 20(R) camptothecin derivatives, the influence of A-ring substitutions is less studied, primarily because the stereochemistry at C-20 is the dominant factor determining the lack of activity. google.comgoogle.com Even with "activating" substituents on the A-ring, such as a nitro group at position 9, the 20(R) configuration renders the molecule largely inactive. nih.govgoogle.com
Studies on alkyl esters of 9-nitrocamptothecin (which would be the 20(S) isomer unless otherwise specified) have shown that the nature of the ester chain can modulate activity, with these compounds acting as prodrugs of the parental 9-nitrocamptothecin. nih.govamegroups.cn However, this modulation is secondary to the primary requirements for activity: the 20(S) stereocenter and the intact lactone ring. Therefore, while a 9-nitro group is a favorable substitution in the 20(S) series, it is not sufficient to overcome the profound loss of activity associated with the 20(R) configuration.
| Position | Substituent | Effect on Activity | Example Compound |
|---|---|---|---|
| 9 | Nitro (-NO₂) | Enhances activity | 9-Nitrocamptothecin (Rubitecan) aacrjournals.orgnih.gov |
| 9 | Amino (-NH₂) | Enhances activity | 9-Aminocamptothecin (B1664879) nih.gov |
| 10 | Hydroxyl (-OH) | Enhances activity, improves drug stability | SN-38 (active metabolite of Irinotecan) cabidigitallibrary.org |
| 10, 11 | Methylenedioxy (-OCH₂O-) | Markedly increases potency | 10,11-Methylenedioxycamptothecin nih.govgoogle.com |
Mechanisms of Cellular Resistance to 9 Nitro 20 R Camptothecin
Topoisomerase I Alterations and Mutational Analysis
Alterations in topoisomerase I (Top1), the primary cellular target of 9-NC, represent a fundamental mechanism of resistance. These alterations can be either quantitative, involving a decrease in the cellular levels of the Top1 protein, or qualitative, arising from mutations in the TOP1 gene. aacrjournals.orgspringermedizin.de
Reduced levels of Top1 protein directly correlate with resistance because fewer drug-target complexes can be formed, leading to a diminished cytotoxic effect. aacrjournals.org This decrease in Top1 protein can result from reduced transcription or translation of the TOP1 gene.
Qualitative alterations, or mutations, in the Top1 enzyme can also confer resistance. These mutations often occur near the enzyme's active site or in regions that affect the binding of 9-NC to the Top1-DNA covalent complex. aacrjournals.orgspringermedizin.de For instance, a point mutation resulting in an R364H substitution in Top1 was identified in prostate cancer cell lines resistant to 9-NC. aacrjournals.org This specific mutation, located near the catalytic tyrosine, allows the enzyme to retain its catalytic activity but renders it resistant to the inhibitory effects of camptothecins. aacrjournals.org Such mutations can decrease the affinity of the drug for the Top1-DNA complex or alter the kinetics of the cleavage/religation reaction, ultimately reducing the formation of drug-stabilized cleavable complexes. springermedizin.de
Table 1: Examples of Topoisomerase I Alterations in Camptothecin (B557342) Resistance
| Cell Line | Resistance Mechanism | Consequence | Reference |
|---|---|---|---|
| DU-145/RC0.1 & DU-145/RC1 (Prostate Cancer) | Point mutation (R364H) in Topoisomerase I | Retained catalytic activity but resistance to 9-NC and its derivatives. | aacrjournals.org |
| CEM/C2 (Leukemia) | Mutation at the catalytic site of Topoisomerase I | High-level resistance to camptothecin. | aacrjournals.org |
| CPT-K5 (T-ALL) | Genomic alterations affecting genes for genome integrity | Reduced CPT-induced DNA damage. | au.dk |
Drug Efflux Transporter Involvement: P-glycoprotein (P-gp) and ABCG2/BCRP
Increased efflux of anticancer drugs from tumor cells, mediated by ATP-binding cassette (ABC) transporters, is a well-established mechanism of multidrug resistance. nih.govdovepress.com However, the role of these transporters in resistance to 9-NC is nuanced.
Studies have shown that overexpression of P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1) and 2 (MRP2) has minimal to no effect on the cytotoxicity of 9-NC. aacrjournals.orgresearchgate.net This suggests that 9-NC is not a significant substrate for these particular efflux pumps.
In contrast, the Breast Cancer Resistance Protein (BCRP), also known as ABCG2, plays a more complex role. While BCRP overexpression is a known mechanism of resistance to other camptothecin analogs like topotecan (B1662842) and irinotecan, it does not appear to confer resistance to 9-NC. aacrjournals.orgresearchgate.net Interestingly, 9-aminocamptothecin (B1664879) (9-AC), a metabolite of 9-NC, is a substrate for BCRP. aacrjournals.orgresearchgate.netnih.gov This means that while 9-NC itself can enter and accumulate in cells without being pumped out by BCRP, its conversion to 9-AC could potentially be affected by BCRP activity in some cellular contexts. aacrjournals.org However, cell lines selected for resistance to 9-NC have not shown detectable levels of BCRP expression, further supporting the idea that BCRP-mediated efflux is not a primary mechanism of resistance to 9-NC itself. aacrjournals.orgresearchgate.net
Table 2: Effect of Efflux Transporters on Camptothecin Analogs
| Transporter | 9-Nitrocamptothecin (9-NC) | 9-Aminocamptothecin (9-AC) | Topotecan/Irinotecan | Reference |
|---|---|---|---|---|
| P-glycoprotein (P-gp) | No significant effect | No significant effect | Susceptible (Topotecan) | aacrjournals.orgaacrjournals.org |
| MRP1/MRP2 | No significant effect | No significant effect | - | aacrjournals.org |
| ABCG2/BCRP | Not a substrate | Substrate | Substrates | aacrjournals.orgresearchgate.netnih.gov |
DNA Damage Response and Repair Mechanisms in Response to 20(R) Isomer
The cytotoxic action of 9-NC is initiated by the stabilization of Top1-DNA cleavage complexes, which are then converted into lethal double-strand breaks (DSBs) during DNA replication. au.dkmdpi.com Consequently, the cell's ability to detect and repair this DNA damage is a critical determinant of its susceptibility to the drug. An enhanced DNA damage response (DDR) can lead to resistance.
Upon DNA damage, cells activate complex signaling pathways, known as cell cycle checkpoints, to arrest cell division and allow time for repair. mdpi.com If the damage is too severe, these pathways can trigger apoptosis (programmed cell death). mdpi.com Resistance can arise from alterations in these checkpoint pathways that allow for more efficient repair or an evasion of apoptosis. For example, cells that can effectively arrest in the G2 phase of the cell cycle following 9-NC treatment may have more time to repair DNA damage and thus exhibit resistance, while cells that fail to arrest may proceed to apoptosis. aacrjournals.orgportico.org
Furthermore, the specific enzymes involved in repairing the DNA lesions created by 9-NC are crucial. The repair of Top1-mediated DNA damage can involve pathways that repair single-strand breaks and double-strand breaks. aacrjournals.org Increased activity of enzymes such as tyrosyl-DNA phosphodiesterase, which can process the Top1-DNA covalent complexes, may contribute to resistance. aacrjournals.org Additionally, the ubiquitin/26S proteasome system can degrade Top1, which may also play a role in the cellular response to damage. aacrjournals.org
Cellular Adaptations Leading to Diminished Susceptibility
Cells can undergo various adaptations that lead to a reduced sensitivity to 9-NC. One such adaptation involves alterations in the cell cycle. Some leukemia cells, for instance, die by apoptosis when treated with 9-NC during the S phase, while others accumulate in the G2 phase and become resistant to its cytotoxic effects. portico.org This differential response may be linked to the status of cell cycle regulatory proteins. portico.org
Another adaptive mechanism is the development of a "differentiated" phenotype. Continuous exposure of certain cancer cells to 9-NC can lead to a state of resistance that correlates with an increase in cellular "normalcy" and a decreased ability to form tumors. portico.org This suggests that in some cases, resistance may be linked to a shift away from a highly proliferative, malignant state.
Compensatory Relationships with Topoisomerase II Activity
A fascinating aspect of resistance to Top1 inhibitors like 9-NC is the observed compensatory relationship with topoisomerase II (Top2). portico.org Research has shown that cancer cells that develop resistance to 9-NC can, in turn, become more sensitive to drugs that target Top2, such as etoposide. portico.org Conversely, cells made resistant to Top2 inhibitors often show increased sensitivity to Top1 inhibitors. researchgate.net
This inverse relationship suggests a functional interplay between the two topoisomerases. When the activity of Top1 is compromised, either through mutation or downregulation as a resistance mechanism to 9-NC, the cell may become more reliant on Top2 for essential DNA processes like replication and transcription. portico.org This increased dependence on Top2 then makes the cells more vulnerable to Top2-targeting agents. This phenomenon has led to the exploration of alternating treatment regimens using Top1 and Top2 inhibitors to overcome drug resistance. portico.org
Preclinical Evaluation of 9 Nitro 20 R Camptothecin Efficacy
In Vitro Growth Inhibition and Cytotoxicity in Diverse Cancer Cell Lines
The defining characteristic of 9-Nitro-20(R)-camptothecin in preclinical in vitro studies is its markedly reduced cytotoxicity compared to its 20(S) stereoisomer. Structure-activity relationship studies of camptothecin (B557342) analogues have established that the 20(S)-hydroxyl group is essential for stabilizing the topoisomerase I-DNA cleavable complex, the key mechanism of action for this class of drugs. The 20(R) configuration, in contrast, does not allow for the necessary hydrogen bonding with the Asp-533 residue of the enzyme, and the ethyl group at this position creates a steric hindrance, which prevents effective binding and stabilization of the complex.
Consequently, camptothecin analogues with the 20(R) configuration are reported to be functionally inactive or at least 10 to 100 times less active than their corresponding 20(S) counterparts in assays measuring topoisomerase I inhibition. This fundamental inactivity at the molecular target translates to a lack of significant growth inhibition and cytotoxic effects against cancer cell lines. While specific IC50 values for this compound are not extensively reported in the literature due to its established inactivity, its profile stands in stark contrast to the potent 20(S) isomer, 9-Nitro-20(S)-camptothecin (Rubitecan).
For comparative purposes, the in vitro activity of the 20(S) isomer demonstrates potent growth inhibitory effects across a range of human cancer cell lines.
| Compound | Cancer Cell Lines | Exposure Time | Reported Activity (ID50/IC50) |
|---|---|---|---|
| This compound | Various | N/A | Reported as functionally inactive or significantly less active. |
| 9-Nitro-20(S)-camptothecin (Rubitecan) | A121 Ovarian, HCT-8 Colon, H-460 NSCLC, HT-1080 Fibrosarcoma, MCF7 Mammary | 2 hours | < 1.0 µM |
| Continuous | < 1.0 nM |
In Vivo Antitumor Activity in Relevant Xenograft Models
Given the lack of significant in vitro activity, this compound has not been a primary candidate for extensive in vivo evaluation in cancer xenograft models. The established requirement of the 20(S) configuration for potent topoisomerase I inhibition suggests that the (R)-isomer would not exhibit meaningful antitumor effects in animal models.
Conversely, its stereoisomer, 9-Nitro-20(S)-camptothecin (Rubitecan), has demonstrated remarkable and broad-spectrum antitumor activity in numerous human cancer xenografts implanted in nude mice. Studies have shown that treatment with non-toxic doses of Rubitecan resulted in 100% growth inhibition in all 30 tested tumor models, which included common human cancers such as lung, colorectal, breast, pancreatic, ovarian, and prostate cancer. Furthermore, in 24 of these 30 tumor xenografts, treatment led to the complete disappearance of the tumors. This high degree of efficacy underscores the profound impact of the C-20 stereochemistry on the in vivo performance of this compound class.
| Compound | Xenograft Models | Reported Antitumor Activity |
|---|---|---|
| This compound | N/A | Not reported in literature; presumed to be inactive based on in vitro data. |
| 9-Nitro-20(S)-camptothecin (Rubitecan) | 30 different human cancer xenografts (including lung, colorectal, breast, pancreatic, ovarian, prostate, stomach, melanoma, leukemia) | 100% (30/30) tumor growth inhibition. |
| 24 out of 30 human cancer xenografts | Complete tumor regression. |
Pharmacodynamic Markers of Efficacy in Preclinical Systems
Pharmacodynamic markers of efficacy for camptothecins are intrinsically linked to the successful inhibition of topoisomerase I and the subsequent cellular responses to DNA damage. The primary pharmacodynamic event is the stabilization of the topoisomerase I-DNA cleavable complex. Because this compound is unable to effectively stabilize this complex, the downstream cellular events that serve as markers of efficacy are not triggered.
In contrast, the active 20(S) isomer induces a cascade of measurable pharmacodynamic effects. The formation of the ternary drug-enzyme-DNA complex leads to single-strand DNA breaks, which, upon collision with replication forks during the S-phase of the cell cycle, are converted into cytotoxic double-strand breaks. This DNA damage initiates a cellular response that includes cell cycle arrest and, ultimately, apoptosis. Key pharmacodynamic markers observed following treatment with active 20(S)-camptothecins include:
Induction of Apoptosis: Measured by an increase in the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3.
Cell Cycle Arrest: Characterized by an accumulation of cells in the S and G2 phases.
These markers are indicative of a potent drug effect on the intended molecular target, an effect that is absent in the case of the 20(R) stereoisomer.
Comparative Preclinical Efficacy with Other Topoisomerase I Inhibitors and Stereoisomers
The preclinical efficacy of this compound is best understood through direct comparison with its stereoisomer and other clinically relevant topoisomerase I inhibitors.
Comparison with 9-Nitro-20(S)-camptothecin: The most critical comparison is with its enantiomer, 9-Nitro-20(S)-camptothecin. As established, the difference in the spatial arrangement of the hydroxyl and ethyl groups at the C-20 position results in a dramatic loss of activity for the (R)-isomer. Preclinical studies have consistently demonstrated that camptothecin analogues in the (R) configuration are 10- to 100-fold less active than their (S) counterparts in both topoisomerase I inhibition assays and mouse leukemia models. This renders the 20(R) isomer therapeutically ineffective.
Comparison with Other Topoisomerase I Inhibitors (e.g., Topotecan (B1662842), Irinotecan): Topotecan and Irinotecan are clinically approved topoisomerase I inhibitors derived from camptothecin, and both possess the required 20(S) configuration. Their efficacy is predicated on the same mechanism of action that is deficient in this compound. Therefore, a direct comparison of preclinical efficacy would invariably show this compound to be inactive, whereas Topotecan and Irinotecan (via its active metabolite, SN-38) exhibit potent, dose-dependent antitumor activity in a wide range of in vitro and in vivo models. The structural model of the drug-enzyme-DNA complex explains this disparity, as the crucial hydrogen bond formed by the 20(S)-hydroxyl group with the Asp-533 residue of topoisomerase I is a shared feature of all active camptothecin analogues.
| Compound | Stereochemistry at C-20 | Relative Preclinical Activity | Mechanism |
|---|---|---|---|
| This compound | (R) | Inactive or significantly reduced (10-100x less active). | Ineffective stabilization of Topoisomerase I-DNA complex due to steric hindrance and lack of key hydrogen bond. |
| 9-Nitro-20(S)-camptothecin | (S) | Highly Active | Potent stabilization of Topoisomerase I-DNA complex. |
| Topotecan | (S) | Highly Active | Potent stabilization of Topoisomerase I-DNA complex. |
| Irinotecan (SN-38) | (S) | Highly Active | Potent stabilization of Topoisomerase I-DNA complex. |
Advanced Formulation and Delivery Strategies for 9 Nitro 20 R Camptothecin
Nanocarrier Systems for Enhancing Stability and Bioavailability
Nanocarrier systems have emerged as a promising platform to address the challenges associated with the delivery of hydrophobic drugs like 9-Nitro-20(R)-camptothecin. By encapsulating the drug within a protective nanoscale vehicle, its solubility can be increased, the lactone ring can be shielded from hydrolysis, and its circulation time in the body can be prolonged.
Polymeric Nanoparticles (e.g., PLGA-PEG)
Polymeric nanoparticles, particularly those fabricated from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA), have been extensively investigated for the delivery of camptothecin (B557342) derivatives. The encapsulation of 9-nitrocamptothecin within PLGA nanoparticles has been shown to enhance its stability and provide a sustained release profile.
To further improve the in vivo performance of these nanoparticles, the surface is often modified with polyethylene (B3416737) glycol (PEG), a process known as PEGylation. This PEG coating creates a hydrophilic shell that reduces recognition by the reticuloendothelial system, thereby prolonging the circulation time of the nanoparticles and enhancing their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. Studies have demonstrated that 9-nitrocamptothecin-loaded PLGA-PEG nanoparticles exhibit improved physicochemical characteristics compared to their non-PEGylated counterparts, including a more sustained release pattern and a significant reduction in the initial burst release. The encapsulation within PLGA-PEG nanoparticles has also been found to enhance the cytotoxicity of 9-nitrocamptothecin against human ovarian carcinoma cell lines.
| Formulation | Average Particle Size (nm) | Drug Loading (%) | Key Findings |
|---|---|---|---|
| 9-NC-PLGA-PEG | 148.5 ± 30 | >45 | Showed a sustained release for up to 120 hours with a decreased initial burst effect compared to PLGA nanoparticles. |
| 9-NC-PLGA | 207 | ~33 | Used as a control to demonstrate the improved characteristics of the PEGylated formulation. |
Liposomal Formulations
Liposomes, which are vesicular structures composed of lipid bilayers, offer another effective strategy for the delivery of poorly soluble drugs like camptothecins. These formulations can encapsulate hydrophobic drugs within their lipid membrane, protecting them from degradation and improving their pharmacokinetic profile. Liposomal formulations of 9-nitro-20(S)-camptothecin have been developed and evaluated for aerosol delivery in patients with advanced pulmonary malignancies. This approach was found to be feasible and safe, with the drug being detected systemically shortly after aerosol administration. While liposomes can prolong the circulation of the encapsulated drug compared to the free drug, challenges such as premature drug release can occur.
Polymeric Micelles
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. They consist of a hydrophobic core that can encapsulate poorly water-soluble drugs like 9-nitrocamptothecin, and a hydrophilic shell that provides stability and prolongs circulation time. Research has shown that encapsulating 9-nitro-20(S)-camptothecin in polymeric micelles significantly improves its solubility and stability. In one study, over 90% of the drug remained in its active lactone form within the micelles after 100 minutes in a phosphate-buffered saline solution, compared to only 25% for the free drug solution.
The properties of these micelles, such as their critical micelle concentration (CMC), can be tuned by altering the length of the hydrophobic components of the copolymers. A lower CMC indicates greater stability of the micelles upon dilution in the bloodstream.
| Copolymer | Particle Size (nm) | Drug Loading Content (%) | Key Stability Finding |
|---|---|---|---|
| mPEG-P(LA-co-TMC) (PECA) | 20-120 | Not specified | Over 90% of 9-NC remained in its active lactone form after 100 minutes in PBS. |
| CHR–PCL–TAT–ALAL–HA (HATPC) | 121.6 ± 5.79 | 12.93 ± 0.88 | Demonstrated high stability during blood circulation. |
Targeted Delivery Approaches for Specific Biological Compartments or Cell Types
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing its efficacy and reducing off-target side effects. This can be achieved by functionalizing the surface of nanocarriers with ligands that bind to specific receptors overexpressed on target cells.
For instance, a dual-functional polymeric micelle system has been developed for the targeted delivery of 9-nitro-20(S)-camptothecin. This system incorporates hyaluronic acid (HA) as a targeting moiety for CD44 receptors, which are often overexpressed on the surface of tumor cells. Following receptor-mediated endocytosis, the system is designed to respond to the acidic environment of the lysosome, leading to the exposure of a cell-penetrating peptide (TAT peptide) that facilitates nuclear targeting. This enzyme-sensitive and nuclear-targeted approach resulted in a higher concentration of the drug in the tumor cell nucleus compared to non-targeted micelles, leading to enhanced cytotoxicity against SKOV3 tumor cells.
Controlled Release Mechanisms for Sustained Exposure
Controlled release formulations are designed to release the encapsulated drug over an extended period, maintaining a therapeutic concentration at the target site while minimizing fluctuations in plasma drug levels. Polymeric nanoparticles and micelles are well-suited for controlled release applications.
The in vitro release profile of 9-nitrocamptothecin from PLGA-PEG nanoparticles has been shown to follow a sustained release pattern for up to 160 hours. Similarly, polymeric micelles composed of amphiphilic block copolymers have demonstrated a near zero-order release of 9-nitro-20(S)-camptothecin following an initial burst. The rate of release can be modulated by adjusting the length of the hydrophobic chain in the copolymer, with longer chains leading to a slower release rate. This sustained release characteristic is crucial for maintaining the therapeutic window of the drug and improving patient compliance.
Prodrug Design and Bioconversion Pathways of 9 Nitro 20 R Camptothecin
Rational Design of 20(R)-Configured Prodrugs for Improved Therapeutic Index
The primary obstacle for camptothecin (B557342) derivatives, including 9-nitrocamptothecin, is the inherent instability of the E-ring lactone. nih.govresearchgate.net This five-membered ring is essential for its mechanism of action, which involves the inhibition of topoisomerase I. portico.org Under physiological conditions (pH ~7.4), the lactone ring rapidly hydrolyzes to an open-ring carboxylate form, which is inactive and associated with increased toxicity. nih.govresearchgate.net Furthermore, the carboxylate form binds preferentially to human serum albumin, shifting the equilibrium further away from the active lactone form. portico.org
The rational design of 9-NC prodrugs aims to overcome these limitations by chemically modifying the molecule, primarily at the C-20 hydroxyl group, to stabilize the crucial lactone ring. The overarching goals are to improve solubility, increase the bioavailability of the active lactone form, and thereby enhance the therapeutic index. nih.govresearchgate.net
Key strategies include:
Ester and Carbonate Formation: A prominent strategy involves the esterification of the C-20 hydroxyl group. portico.org This modification masks the hydroxyl moiety, sterically hindering hydrolysis and locking the E-ring in its active lactone configuration. One such example is 9-nitro-20(S)-carbonate-camptothecin (NCP4), a novel prodrug designed specifically to maintain the closed-lactone form in plasma and improve the safety profile. nih.govresearchgate.net
Alkyl Ester Prodrugs: Studies have explored a series of alkyl esters of 9-NC. Research indicates that the antitumor activity of these ester prodrugs is directly related to the length and shape of the side alkyl ester chain, implying that these structural characteristics are critical for enzymatic recognition and subsequent activation. amegroups.cn These esters function as prodrugs, requiring higher concentrations than the parent 9-NC to achieve the same anti-proliferative effect, which is indicative of a time-dependent conversion process to the active form. amegroups.cn
The table below summarizes the design rationale for 9-NC prodrugs.
Table 1: Rational Design Strategies for 9-Nitrocamptothecin Prodrugs
| Prodrug Strategy | Chemical Modification | Rationale | Desired Outcome |
|---|---|---|---|
| Carbonate Prodrugs | Addition of a carbonate group at the C-20 hydroxyl position. | To stabilize the lactone E-ring and prevent its opening to the inactive carboxylate form under physiological conditions. nih.govresearchgate.net | Improved plasma stability, reduced toxicity, and enhanced antitumor efficacy. nih.govresearchgate.net |
| Alkyl Ester Prodrugs | Esterification of the C-20 hydroxyl group with various alkyl chains. | To mask the hydroxyl group, thereby protecting the lactone ring from hydrolysis. The alkyl chain can be optimized for enzymatic cleavage. amegroups.cn | Delayed release of the active compound (9-NC), potentially improving the therapeutic window. amegroups.cn |
Enzymatic and Metabolic Conversion to Active Forms (e.g., 9-aminocamptothecin)
The activation of 9-nitrocamptothecin and its prodrugs is a multi-step process involving metabolic conversions to ultimately yield highly potent cytotoxic agents.
Firstly, 9-nitrocamptothecin (9-NC) itself is considered a prodrug of 9-aminocamptothecin (B1664879) (9-AC). portico.orgepo.org This conversion involves the metabolic reduction of the nitro group at the 9-position to an amino group. This bioconversion has been observed in vivo in humans, dogs, and mice. epo.orgnih.gov In vitro studies confirm that various human cell types, including blood cells and malignant cells, are capable of this conversion. portico.orgnih.gov The process is dependent on cellular reductases and requires the drug to be in its active lactone form. portico.org This metabolic step is significant as 9-AC is a more potent topoisomerase I inhibitor than 9-NC. portico.org
For ester or carbonate prodrugs of 9-NC, the activation pathway is sequential:
Prodrug to 9-NC: The initial step is the cleavage of the ester or carbonate promoiety from the C-20 position. This is an enzyme-catalyzed hydrolysis, for instance by carboxylesterases found in tissues like the liver, which releases the parent compound, 9-NC. amegroups.cn This enzymatic cleavage is the rate-limiting step that accounts for the delayed activity of these prodrugs. amegroups.cn
9-NC to 9-AC: Following its release, 9-NC undergoes the subsequent metabolic reduction to 9-AC within cells. portico.org
Pharmacokinetic studies in humans have quantified the in vivo conversion of 9-NC to 9-AC. After oral administration of 9-NC, 9-AC appears in the plasma and generally exhibits a longer half-life than its parent compound, 9-NC. nih.gov
The table below presents pharmacokinetic data illustrating the in vivo conversion.
Table 2: Pharmacokinetics of 9-NC to 9-AC Conversion in Humans After a Single Oral Dose
| Species & Dose | Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
|---|---|---|---|---|---|
| Human (1.0 mg/kg) | 9-NC | 1247 | 5.3 | 17194 | 4.9 |
| 9-AC | 208 | 17.2 | 9121 | 13.1 | |
| Dog (1.0 mg/kg) | 9-NC | 19.1 | 0.7 | 186 | 6.4 |
| 9-AC | 9.2 | 2.9 | 310 | 21.1 |
Data sourced from Hinz, et al., 1994. nih.gov
Preclinical Assessment of Prodrug Efficacy and Activation Kinetics
Preclinical studies are crucial for evaluating the therapeutic potential of newly designed prodrugs and understanding their activation dynamics.
The parent compound, Rubitecan (9-nitro-20(S)-camptothecin), demonstrated remarkable efficacy in preclinical models. When administered to nude mice bearing human tumor xenografts, Rubitecan resulted in 100% growth inhibition in all 30 tested tumor types and led to the complete disappearance of 24 of these tumors. nih.gov The tested cancers included common malignancies such as lung, colorectal, breast, and pancreatic cancer. nih.gov
Preclinical assessment of 9-NC prodrugs focuses on whether they can improve upon this efficacy or reduce toxicity.
Efficacy of Prodrugs: The carbonate prodrug 9-nitro-20(S)-carbonate-camptothecin (NCP4) was evaluated in vitro and in vivo. While its direct cytotoxic effect on cancer cells in culture was slightly weaker than 9-NC, it showed more potent antitumor efficacy than 9-NC when administered intravenously in mice with human hepatoma xenografts. nih.govresearchgate.net This superior in vivo performance, coupled with lower toxicity in the animal models, demonstrates the success of the prodrug strategy in widening the therapeutic window. nih.govresearchgate.net
Activation Kinetics: The efficacy of these prodrugs is intrinsically linked to their activation kinetics. The delayed activity of 9-NC alkyl esters is a direct consequence of the time required for enzyme-catalyzed cleavage to release 9-NC. amegroups.cn Pharmacokinetic analyses confirm this staged activation. Studies tracking plasma concentrations after administration of 9-NC show a peak in 9-NC levels followed hours later by the peak concentration of its active metabolite, 9-AC. nih.gov This sustained exposure to a highly active metabolite is a desirable characteristic for topoisomerase I inhibitors. nih.gov
The table below summarizes key preclinical efficacy findings.
Table 3: Preclinical Efficacy of 9-Nitrocamptothecin and its Prodrugs
| Compound | Model System | Key Findings | Reference |
|---|---|---|---|
| Rubitecan (9-NC) | 30 different human cancer xenografts in nude mice | 100% growth inhibition; 80% (24/30) of tumors were completely destroyed. | nih.gov |
| NCP4 (Carbonate Prodrug) | Human hepatoma Bel-7402 xenografts in mice | Showed more potent antitumor efficacy and lower toxicity than 9-NC. | nih.govresearchgate.net |
| 9-NC Alkyl Esters | Human leukemia HL-60 cells (in vitro) | Act as prodrugs, requiring higher concentrations and time to exert anti-proliferative effects compared to 9-NC. | amegroups.cn |
Combination Therapeutic Modalities with 9 Nitro 20 R Camptothecin in Preclinical Research
Synergistic Interactions with Conventional Chemotherapeutic Agents
The rationale for combining 9-nitrocamptothecin with other cytotoxic drugs is based on targeting distinct and complementary cellular pathways. Preclinical studies have explored these combinations, revealing significant synergistic potential, particularly when the sequence of drug administration is optimized.
One key area of investigation has been the combination of 9-nitro-20(S)-camptothecin (9-NC) with the antimetabolite 5-fluorouracil (B62378) (5-FU). In a study using the HCT-8 human colon carcinoma cell line, a sequential administration schedule where 9-NC was introduced 24 hours before 5-FU was found to be highly synergistic, especially at high dose-effect levels. This suggests that the initial DNA damage induced by 9-NC's inhibition of topoisomerase I primes the cancer cells for the subsequent cytotoxic effects of 5-FU. While concurrent exposure showed mixed results with areas of both synergy and antagonism, the sequential approach demonstrated clear potential for enhanced efficacy.
Furthermore, a broader preclinical rationale exists for combining topoisomerase I inhibitors like camptothecins with topoisomerase II inhibitors, such as doxorubicin (B1662922). Studies on the parent compound, camptothecin (B557342), in combination with doxorubicin have demonstrated remarkable synergy in human breast cancer cell lines, with Combination Index (CI) values between 0.01 and 0.08, where a CI value less than 1 indicates synergy. This strong synergistic interaction is attributed to the simultaneous assault on two critical enzymes essential for DNA replication and integrity. This principle underpins the investigation of 9-nitrocamptothecin in similar combination regimens.
Preclinical Synergistic Interactions of 9-Nitrocamptothecin with Chemotherapeutic Agents
| Combination Agent | Cancer Model | Key Finding | Reference |
|---|---|---|---|
| 5-Fluorouracil | HCT-8 Human Colon Carcinoma Cells | Highly synergistic when 9-NC is administered 24 hours prior to 5-FU. | |
| Doxorubicin (with parent compound Camptothecin) | BT-474 Human Breast Cancer Cells | Strong synergy observed with Combination Index (CI) values between 0.01 and 0.08. |
Potentiation of Radiotherapy Effects in Preclinical Models
9-nitrocamptothecin has been identified as a potent radiosensitizer, an agent that makes tumor cells more susceptible to the damaging effects of ionizing radiation. Preclinical studies have provided quantitative evidence of this potentiation in both cell culture (in vitro) and animal models (in vivo).
In a key preclinical evaluation using H460 human lung carcinoma cells, 9-nitro-20(S)-camptothecin (referred to as RFS-2000 in the study) demonstrated significant radiation enhancement. In vitro, the radiation dose enhancement ratio (DER) increased with the concentration of the drug; a 24-hour treatment resulted in DER values of 1.22, 1.54, and 2.0. A higher DER value indicates a greater sensitizing effect. The in vivo efficacy was tested in nude mice bearing H460 cell xenografts. The combination of RFS-2000 with fractionated radiotherapy resulted in a substantial delay in tumor growth, with a calculated enhancement factor (EF) of 1.64.
Preclinical Potentiation of Radiotherapy by 9-Nitro-20(S)-camptothecin (RFS-2000)
| Model Type | Cancer Model | Metric | Finding |
|---|---|---|---|
| In Vitro | H460 Human Lung Carcinoma Cells | Dose Enhancement Ratio (DER) | 1.22, 1.54, and 2.0 (with 24-hour treatment) |
| In Vivo | H460 Xenografts in Nude Mice | Enhancement Factor (EF) | 1.64 |
Molecular Mechanisms Underlying Combination Efficacy
The enhanced antitumor effects observed when 9-nitrocamptothecin is used in combination therapies stem from its fundamental mechanism of action and how it interacts with the mechanisms of other treatments.
The primary molecular target of 9-nitrocamptothecin is DNA topoisomerase I, an enzyme that relieves torsional stress in DNA during replication and transcription. The drug stabilizes the covalent complex formed between topoisomerase I and DNA, known as the cleavable complex. This action alone is not lethal, but it leads to the formation of lethal DNA double-strand breaks when a DNA replication fork collides with this stabilized complex during the S-phase of the cell cycle.
In Combination with Chemotherapy: The synergy with other chemotherapeutic agents is often mechanism-based. When combined with a topoisomerase II inhibitor like doxorubicin or etoposide, the therapy targets two distinct but essential enzymes involved in DNA topology, leading to an overwhelming level of DNA damage that cancer cells cannot repair. In the case of sequential therapy with antimetabolites like 5-fluorouracil, the initial Topo I-mediated DNA damage and S-phase arrest caused by 9-nitrocamptothecin may render the cells more vulnerable to the subsequent disruption of DNA synthesis by 5-FU.
In Combination with Radiotherapy: The radiosensitizing effect of 9-nitrocamptothecin is also intrinsically linked to its impact on DNA replication. Camptothecins are known to be potent S-phase specific radiosensitizers. Ionizing radiation independently causes DNA damage, including single- and double-strand breaks. When radiation is applied to cells pre-treated with 9-nitrocamptothecin, the replication-dependent double-strand breaks caused by the drug are compounded by the radiation-induced breaks. This combined DNA damage overwhelms the cellular DNA repair machinery. Furthermore, studies suggest that the mechanism of enhancement involves the inhibition of sublethal damage recovery (SLDR), meaning the drug prevents cancer cells from repairing the non-lethal damage inflicted by a dose of radiation, making them more vulnerable to subsequent doses.
Emerging Research Avenues and Future Perspectives for 9 Nitro 20 R Camptothecin
Exploring Latent Biological Activities of the 20(R) Stereoisomer
The central dogma in camptothecin (B557342) pharmacology has been that the 20(S) configuration is essential for binding to the topoisomerase I-DNA covalent complex. wikipedia.org The 20(R) isomer, due to its stereochemical arrangement, does not fit into this binding pocket and thus fails to stabilize the complex, rendering it inactive as a topoisomerase I poison. nih.gov This has been demonstrated in various studies where camptothecin analogues in the "R" configuration are found to be at least 10 to 100-fold less active than their corresponding "S" counterparts in both leukemia assays and in the inhibition of topoisomerase I. nih.gov
However, the absence of one specific activity does not preclude the existence of others. The field of pharmacology is replete with examples of stereoisomers possessing distinct biological activities and mechanisms of action. It is conceivable that 9-Nitro-20(R)-camptothecin may interact with other cellular targets, thereby eliciting biological effects independent of topoisomerase I. The exploration of these "latent" activities represents a significant and largely untapped area of research.
Future investigations could employ high-throughput screening assays to test this compound against a broad panel of enzymes and receptors. Such an unbiased approach could uncover unexpected interactions and pave the way for identifying novel therapeutic targets. Furthermore, advances in proteomics and metabolomics could be leveraged to understand the global cellular response to treatment with the 20(R) isomer, potentially revealing pathways that are modulated by this compound.
Table 1: Stereoisomer Activity Comparison
| Feature | 9-Nitro-20(S)-camptothecin | This compound |
|---|---|---|
| Primary Target | Topoisomerase I | Largely unexplored |
| Known Activity | Potent anticancer agent | Considered inactive as a Topoisomerase I inhibitor |
| Research Focus | Extensive | Minimal |
Rational Design of Next-Generation 20(R)-Camptothecin Analogs with Enhanced Potency
The rational design of camptothecin analogs has traditionally focused on modifying the 20(S) scaffold to improve its therapeutic index. These efforts have concentrated on enhancing water solubility, increasing the stability of the lactone ring, and overcoming drug resistance mechanisms. nih.gov The discovery of a novel biological target for this compound would necessitate a paradigm shift in the rational design of new analogs.
Should a latent activity be identified, structure-activity relationship (SAR) studies would become a critical next step. These studies would involve the synthesis of a library of 20(R) analogs with systematic modifications to the camptothecin core. For instance, alterations to the A, B, and C rings could be explored to optimize binding to a newly identified target. Computational modeling and molecular docking studies would play a pivotal role in guiding the design of these next-generation compounds, predicting their binding affinities and informing synthetic efforts.
The goal of such a program would be to develop 20(R)-camptothecin analogs with enhanced potency and selectivity for their non-topoisomerase I target, potentially leading to the development of a new class of therapeutic agents with a novel mechanism of action.
Advancements in Preclinical Modeling for Stereoisomer-Specific Research
Preclinical models have been instrumental in the development of 20(S)-camptothecin derivatives. Human tumor xenografts in immunodeficient mice have been widely used to evaluate the in vivo efficacy of these compounds. aacrjournals.org However, the investigation of this compound and its potential analogs would require the development and application of more nuanced preclinical models.
If a novel target for the 20(R) isomer is identified, it would be crucial to develop in vitro and in vivo models that express this target at relevant levels. For example, if a specific enzyme is identified as the target, cell lines could be engineered to overexpress or knock out this enzyme to validate its role in the compound's activity.
Furthermore, the development of stereoselective assays will be paramount. Analytical techniques capable of distinguishing between the 20(S) and 20(R) isomers in biological matrices will be essential for pharmacokinetic and pharmacodynamic studies. These assays will allow researchers to accurately track the absorption, distribution, metabolism, and excretion of the 20(R) isomer and its potential metabolites, providing critical data for its preclinical development.
Potential Applications Beyond Traditional Anticancer Therapy
While the focus of camptothecin research has been on cancer, there is emerging evidence that these compounds may have applications in other therapeutic areas. For instance, some camptothecin derivatives have been reported to possess antiviral and anti-inflammatory properties. Given that the 20(R) isomer does not inhibit topoisomerase I, it may offer a safer alternative for non-cancer indications where the cytotoxicity associated with topoisomerase I inhibition is undesirable.
The potential for drug repurposing represents a promising avenue for this compound. nih.gov A systematic investigation of its activity in models of viral infection, inflammatory diseases, and other conditions could uncover novel therapeutic opportunities. For example, its effect on key inflammatory pathways or viral replication machinery could be explored. The reduced cytotoxicity of the 20(R) isomer could be a significant advantage in these contexts, potentially allowing for higher doses to be administered without the dose-limiting toxicities observed with its 20(S) counterpart.
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| 9-Nitro-20(S)-camptothecin |
| Topotecan (B1662842) |
Q & A
Q. What methodologies are effective in overcoming the poor solubility and stability of 9-nitro-20(S)-camptothecin (9-NC) in preclinical studies?
- Methodological Answer: Polymeric micelles and nanoparticles are widely used to enhance solubility and stability. For example:
- Methoxy PEG-PLA micelles encapsulate 9-NC via solvent evaporation, achieving >90% drug loading efficiency. These micelles stabilize the lactone ring (critical for activity) in physiological conditions, confirmed by HPLC and circular dichroism .
- Enzyme-sensitive nuclear-targeted micelles (e.g., PEG-PLA modified with nuclear localization signals) improve tumor-specific delivery. Characterization involves dynamic light scattering (DLS) for size (~50 nm) and transmission electron microscopy (TEM) for morphology .
- Critical Parameters: Optimize polymer-drug ratios (e.g., 10:1 w/w) and validate stability via pH-dependent release assays (e.g., 80% drug retention at pH 7.4 vs. 60% release at pH 5.0 over 24 hours) .
Q. How can researchers validate the purity and concentration of 9-NC in experimental formulations?
- Methodological Answer:
- UV Spectrophotometry: Develop a cost-effective method using methanol as a solvent, with λmax at 370 nm. Validate linearity (2–20 µg/mL, R² > 0.99), precision (%RSD < 2%), and accuracy (recovery 98–102%) against HPLC .
- HPLC Analysis: Use a COSMOSIL Cholester column (4.6 × 250 mm, 5 µm) with mobile phase (acetonitrile:water, 45:55 v/v), flow rate 0.4 mL/min, and UV detection at 370 nm. Retention time for 9-NC is ~12.5 minutes .
Advanced Research Questions
Q. What metabolic pathways and enzymatic interactions govern 9-NC biotransformation, and how do they influence efficacy?
- Methodological Answer:
- Key Metabolites: In rats, 9-NC is reduced to 9-amino-20(S)-camptothecin (M3) by nitroreductases and conjugated to glucuronide (M1) or glutathione (M5). Use LC/MSⁿ (n=1-3) with Q-TOF for structural elucidation .
- Enzymatic Hydrolysis: Treat bile/urine samples with β-glucuronidase or sulfatase to confirm metabolite identity. Compare with synthetic standards via retention time and fragmentation patterns .
- Implications: Metabolites M3 and M1 retain topoisomerase I inhibition but exhibit altered pharmacokinetics (e.g., M3 has 3× longer half-life than 9-NC in plasma) .
Q. How do structural modifications of 9-NC impact its interaction with human serum albumin (HSA) and blood stability?
- Methodological Answer:
- Circular Dichroism (CD) Spectroscopy: Monitor changes in HSA secondary structure upon 9-NC binding. A 10% decrease in α-helix content indicates strong interaction, which stabilizes the lactone form .
- Blood Stability Assays: Incubate 9-NC with human plasma (37°C, 24 hours) and quantify lactone vs. carboxylate forms via HPLC. Lipophilic analogs (e.g., 10-hydroxy-9-NC) show 50% higher lactone retention than parent drug .
Q. What mechanisms underlie resistance to 9-NC in cancer cells, and how can they be circumvented?
- Methodological Answer:
- Topoisomerase I Mutations: In resistant U-937/CR cells, a Gly503Cys mutation reduces drug-enzyme binding. Validate via CRISPR/Cas9 knock-in and DNA relaxation assays (IC50 increases from 0.5 µM to 12 µM) .
- Nanoparticle Co-Delivery: Combine 9-NC with P-glycoprotein inhibitors (e.g., verapamil) in micelles to overcome efflux-pump-mediated resistance. Assess synergy via Chou-Talalay combination index (CI < 1 indicates synergy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
